molecular formula C18H17N5O3 B11165692 N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11165692
M. Wt: 351.4 g/mol
InChI Key: GJKAWTYDHBDRIO-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound with a unique structure that combines an acetylamino group, a phenyl ring, and a benzotriazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Amination: The phenyl ring is functionalized with an amino group through amination reactions, often using reagents like ammonia or amines.

    Cyclization: The formation of the benzotriazinyl moiety involves cyclization reactions, typically using hydrazine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can be compared with similar compounds to highlight its uniqueness:

    N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.

    N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide: Similar structure but with a hexanamide group instead of a propanamide group.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C18H17N5O3/c1-12(24)19-13-5-4-6-14(11-13)20-17(25)9-10-23-18(26)15-7-2-3-8-16(15)21-22-23/h2-8,11H,9-10H2,1H3,(H,19,24)(H,20,25)

InChI Key

GJKAWTYDHBDRIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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